alpha-Licanic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
623-99-4 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9- |
InChI Key |
DTRGDWOPRCXRET-WPOADVJFSA-N |
SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Isomeric SMILES |
CCCC/C=C/C=C/C=C\CCCCC(=O)CCC(=O)O |
Canonical SMILES |
CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution
Plant Sources and Agronomic Relevance
The primary and most commercially significant source of alpha-Licanic acid is the oil extracted from the seeds of Licania rigida, a tree native to Brazil. wikipedia.orgthegoodscentscompany.com This oil, known as Oiticica oil, contains a high concentration of this compound, with reported levels ranging from 46% to as high as 78.2% of the total fatty acid content. wikipedia.orgaocs.org The presence of this keto-isomer of eleostearic acid makes Oiticica oil a valuable drying oil. wikipedia.orgaocs.org Agronomically, its main relevance lies in industrial applications, where it is used in the manufacturing of paints, varnishes, and other resinous and polymeric coatings as a substitute for tung oil. wikipedia.org The oil is typically extracted by crushing and expelling the kernels at high temperatures. wikipedia.org
This compound was first isolated in 1931 by Steger and Van Loon from the seeds of Couepia grandiflora, where it was initially named "couepic acid" or "couepinic acid". wikipedia.orgaocs.org It was later identified as being identical to the this compound found in Licania rigida. aocs.orgaocs.org
The compound has since been identified in the seed oils of several other plant species within the Chrysobalanaceae family and beyond. In Acioa longipendula, this compound is present at a concentration of approximately 21.8%. nih.govcapes.gov.br The seed oil of Chrysobalanus icaco (cocoplum) also contains this fatty acid, with concentrations reported to be around 10%. wikipedia.orgucl.ac.ukfatplants.net Furthermore, it has been detected in the seed oil of Acioa edulis at about 19% and Couepia longipendula at roughly 22%. wikipedia.org
Research has also confirmed the presence of this compound in the seeds of Syzygium caryophyllatum and in the twigs of the deciduous mistletoe, Loranthus europaeus Jacq. globalresearchonline.netdokumen.pubmdpi.comresearchgate.net
Table 1: Plant Sources of this compound
| Plant Species | Family | Part of Plant | Reported Concentration (% of total fatty acids) |
| Licania rigida | Chrysobalanaceae | Seed Oil (Oiticica Oil) | 46 - 78.2% wikipedia.orgaocs.orgresearchgate.net |
| Couepia longipendula | Chrysobalanaceae | Seed Oil | ~22% wikipedia.orgcapes.gov.br |
| Acioa longipendula | Chrysobalanaceae | Seed Oil | 21.8% capes.gov.br |
| Acioa edulis | Chrysobalanaceae | Seed Oil | ~19% wikipedia.org |
| Chrysobalanus icaco | Chrysobalanaceae | Seed Oil | 10% wikipedia.orgucl.ac.ukfatplants.net |
| Couepia grandiflora | Chrysobalanaceae | Seed | Identified, concentration not specified aocs.orgaocs.org |
| Syzygium caryophyllatum | Myrtaceae | Seed | Identified, concentration not specified globalresearchonline.netdokumen.pub |
| Loranthus europaeus Jacq. | Loranthaceae | Twigs | Identified, concentration not specified mdpi.comresearchgate.net |
Licania rigida (Oiticica Oil) as a Primary Origin
Fungal and Lichen Symbiont Derivations
The occurrence of this compound is not limited to higher plants; it has also been detected in lichen species, which are symbiotic organisms of a fungus and an alga or cyanobacterium. An ethanolic extract of the Antarctic lichen Gondwania regalis was found to contain this compound among other fatty acids. researchgate.netresearchgate.net Similarly, phytochemical screening of the Mediterranean lichen Physcia mediterranea Nimis also identified the presence of this compound. nih.gov
Table 2: Lichen Sources of this compound
| Lichen Species | Location/Type | Method of Detection |
| Gondwania regalis | Antarctic | Ethanolic Extract Analysis researchgate.netresearchgate.net |
| Physcia mediterranea Nimis | Mediterranean | Phytochemical Screening (HPLC-ESI-MS-MS) nih.gov |
Biological Role and Ecological Implications in Source Organisms
The precise biological role of many "unusual" fatty acids like this compound is not fully understood, but evidence suggests they play significant ecological roles for the source organisms. aocs.org In plants, these compounds are often considered secondary metabolites, which are not essential for primary growth but provide protective advantages. globalresearchonline.net It is hypothesized that this compound may contribute to a plant's defense mechanisms against pests and pathogens. aocs.org
Unsaturated fatty acids, in general, are integral to plant physiology. They are crucial components of cell membranes, where they help maintain fluidity, which is vital for resistance to abiotic stresses such as cold. mdpi.comsemmelweis.hu These fatty acids can also act as antioxidants and are involved in plant responses to heat, drought, and salt stress. mdpi.com In the case of Loranthus europaeus, the presence of fatty acids like licanic acid is believed to enhance the antioxidant properties of its tissues. mdpi.comresearchgate.net In lichens, fatty acids can be involved in chemical protection and cell signaling, enabling the organism to survive in harsh and changing environmental conditions. nih.gov
Isolation and Purification Methodologies
Advanced Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of alpha-Licanic acid from the complex mixture of fatty acids and other lipids present in crude seed oils. The selection of the chromatographic technique depends on the desired scale and purity of the final product.
Thin-Layer Chromatography (TLC) serves as a fundamental and versatile method for the analytical and preparative separation of fatty acids. researchgate.netglobalresearchonline.net It is particularly useful for monitoring reaction progress or as a preliminary step before larger-scale purification. researchgate.net The principle involves the separation of compounds based on their differential partitioning between a stationary phase (a coating on a plate, often silica (B1680970) gel) and a liquid mobile phase that moves up the plate. globalresearchonline.net
For fatty acids, argentation TLC (TLC with silica gel plates impregnated with silver nitrate) is a powerful technique. The silver ions interact with the double bonds of unsaturated fatty acids, allowing for separation based on the degree of unsaturation. researchgate.net Research has demonstrated the isolation of licanic acid methyl ester using TLC, highlighting its utility in separating this specific conjugated fatty acid. researchgate.net In a typical workflow, crude extracts are fractionated using column chromatography, and the resulting fractions are analyzed by TLC to pool those with similar profiles for further purification. fractioncollector.info Visualization of the separated spots for colorless compounds like fatty acids is often achieved by spraying the plate with reagents like phosphomolybdic acid or 50% sulfuric acid and heating. researchgate.net
Table 1: TLC Conditions for Fatty Acid Methyl Ester (FAME) Separation
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel plates, sometimes impregnated with silver nitrate (B79036) (AgNO₃) for argentation TLC. | researchgate.net |
| Mobile Phase (Solvent System) | For argentation TLC: Isopropyl alcohol-chloroform (1.5:98.5). For reversed-phase TLC: Acetonitrile-methyl ethyl ketone-chloroform (50:35:15). | researchgate.net |
| Detection Reagent | 50% sulfuric acid for argentation TLC; phosphomolybdic acid for plain silica gel TLC. | researchgate.net |
| Application | Separation of fatty acids based on degree of unsaturation; isolation of licanic acid methyl ester. | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a crucial tool for the quantitative analysis of fatty acids. hplc.eu While gas chromatography (GC) is common, HPLC is particularly valuable for separating geometric isomers and for analyzing free fatty acids without derivatization. hplc.eu Reversed-phase HPLC, typically using a C18 column, is the most common mode for fatty acid analysis. hplc.eunih.gov
The separation is based on the hydrophobic interactions between the fatty acid chains and the stationary phase. A mobile phase, often a mixture of acetonitrile (B52724), methanol (B129727), and/or water with an acid modifier like acetic acid, is used to elute the compounds. redalyc.org For instance, a validated HPLC method for determining α-linolenic acid (another polyunsaturated fatty acid) used a mobile phase of acetonitrile, methanol, and 1% acetic acid (85:5:10) with detection at 205 nm. redalyc.org Such methods are readily adaptable for the analysis of this compound due to their similar chemical nature as long-chain polyunsaturated fatty acids.
Table 2: Example HPLC Parameters for Polyunsaturated Fatty Acid (PUFA) Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. frontiersin.org When coupled with high-resolution mass spectrometry (HRMS), UHPLC is a powerhouse for untargeted metabolomics, enabling the comprehensive identification of hundreds to thousands of metabolites in a biological sample. nih.govanimbiosci.orgnih.gov
In a typical metabolomics workflow, metabolites are extracted from a sample, separated on a UHPLC system (often with a C18 column), and then detected by a mass spectrometer. nih.govmdpi.com This approach has been used to create specific metabolomic profiles and identify numerous fatty acids and other lipids in samples like serum, urine, and ancient dental calculus. nih.govnih.govmdpi.com For example, a study on early chronic kidney disease identified alpha-lipoic acid in serum using UHPLC coupled to a time-of-flight mass spectrometer. nih.govmdpi.com The high throughput and sensitivity of UHPLC-HRMS make it an ideal platform for detecting and quantifying this compound as part of the broader lipidome in complex biological matrices. frontiersin.org
Table 3: UHPLC-HRMS Parameters for Metabolomic Analysis
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.govanimbiosci.org |
| Column | Reversed-phase C18 column | animbiosci.org |
| Mobile Phase | Gradient elution using water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B). | animbiosci.orgmdpi.com |
| Detection | High-Resolution Mass Spectrometry (HRMS), e.g., Quadrupole-Time of Flight (Q-TOF). | nih.govmdpi.com |
| Application | Untargeted metabolomic profiling of serum, urine, and other biological samples to identify a wide range of metabolites, including fatty acids. | frontiersin.orgnih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
Extraction Protocols from Diverse Biological Matrices
The effective extraction of this compound from biological materials is the critical first step before any analysis or purification can occur. The choice of extraction protocol depends on the nature of the matrix (e.g., cells, plasma, tissues). nfdi4microbiota.denih.gov Lipid extraction methods are designed to efficiently solubilize lipids while precipitating proteins and removing other interfering substances. nfdi4microbiota.de
A widely used method for lipid extraction from cells and tissues is a biphasic solvent system of chloroform (B151607) and methanol. nfdi4microbiota.de In this procedure, cold methanol is added to the sample to precipitate proteins, followed by chloroform. After vortexing, water is added to induce phase separation. The lower chloroform layer, containing the lipids, is then carefully collected. nfdi4microbiota.de For serum and urine samples, a protein precipitation step using a mixture of methanol and acetonitrile is common, after which the supernatant containing the metabolites is collected for analysis. mdpi.com For solid tissues like the liver, homogenization is required prior to solvent extraction. frontiersin.org These protocols are broadly applicable for the extraction of the entire lipid fraction, which would include this compound if present.
Table 4: Summary of Lipid/Fatty Acid Extraction Protocols
| Biological Matrix | Extraction Solvents | Key Procedure Steps | Reference |
|---|---|---|---|
| Cultured Cells / Microbial Mass | Methanol, Chloroform, Water | 1. Add cold methanol (with internal standards). 2. Add chloroform and vortex. 3. Add water for phase separation. 4. Centrifuge and collect the bottom chloroform layer. | nfdi4microbiota.de |
| Serum / Urine | Methanol, Acetonitrile | 1. Add a mix of methanol and acetonitrile to precipitate proteins. 2. Vortex, ultrasonicate, and incubate at -20°C. 3. Centrifuge and filter the supernatant. | mdpi.com |
| Liver Tissue | Methanol | 1. Homogenize tissue in cold methanol. 2. Ultrasonicate and centrifuge. 3. Collect supernatant, evaporate, and reconstitute for analysis. | frontiersin.org |
| Dental Calculus | Water-Formic Acid, Methanol/Acetonitrile | 1. Decalcify pulverized sample in a water-formic acid mixture. 2. Extract using methanol/acetonitrile. | nih.gov |
Biosynthesis and Metabolic Pathways
Elucidation of Biosynthetic Routes in Plant Systems
The precise and complete biosynthetic pathway of alpha-licanic acid in plants is an area of ongoing research, with many intermediate steps yet to be fully elucidated. aocs.org However, it is established that its synthesis originates from the well-characterized fatty acid synthesis pathway. aocs.org Plants initially produce saturated fatty acids like palmitate and stearate (B1226849) through the action of acetyl-CoA carboxylase and fatty acid synthase. aocs.org These are then converted to unsaturated fatty acids. frontiersin.org
This compound is a keto-isomer of eleostearic acid, another conjugated fatty acid. aocs.org This structural relationship strongly suggests that their biosynthetic pathways are closely linked. The formation of conjugated double bonds is a key step, often catalyzed by enzymes known as conjugases, which are related to desaturases. aocs.org For instance, the tung conjugase, responsible for producing eleostearic acid from linoleic acid, has been identified and studied. aocs.org It is hypothesized that a similar enzymatic system, likely involving a desaturase-like enzyme, is responsible for creating the conjugated triene system found in this compound. The introduction of the 4-oxo group is a subsequent modification, though the specific enzyme catalyzing this oxidation has not yet been definitively characterized.
Enzymatic Mechanisms and Precursor Fatty Acids
The biosynthesis of this compound begins with common fatty acid precursors, primarily linoleic acid and α-linolenic acid. researchgate.netnih.govresearchgate.net These polyunsaturated fatty acids are essential components of plant lipids and serve as the starting point for a variety of modifications. frontiersin.org
The key enzymatic steps involved are desaturation and oxidation. Desaturases, often membrane-bound enzymes, introduce double bonds into the fatty acid chain. aocs.org The formation of the conjugated triene system of this compound is believed to be catalyzed by a specialized desaturase, or a "conjugase," that shifts existing double bonds to create the conjugated arrangement. aocs.org
Table 1: Key Enzymes and Precursors in this compound Biosynthesis
| Component | Role |
| Linoleic Acid | Primary precursor fatty acid researchgate.netresearchgate.net |
| α-Linolenic Acid | Potential precursor fatty acid researchgate.netnih.gov |
| Desaturases/Conjugases | Catalyze the formation of conjugated double bonds aocs.org |
| Oxygenases | Believed to catalyze the introduction of the 4-oxo group |
This compound as an Oxylipin and its Metabolic Interconversions
This compound is classified as an oxylipin, a broad class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. researchgate.netgerli.com Oxylipins are involved in a multitude of physiological processes in plants, including responses to stress and developmental regulation. researchgate.net The formation of oxylipins can occur through enzymatic pathways, primarily involving lipoxygenases (LOX), or through non-enzymatic auto-oxidation. researchgate.netgerli.com
As an oxylipin, this compound is part of a complex metabolic network. researchgate.net Oxylipins derived from α-linolenic acid, such as jasmonic acid, are well-known plant hormones. researchgate.netnih.gov While the specific signaling roles of this compound are not as extensively studied, its structural features as a reactive carbonyl species suggest potential involvement in stress signaling pathways. researchgate.net
The metabolic fate of this compound within the plant is not fully understood. It can be incorporated into triacylglycerols for storage, particularly in the seeds of certain plant species like Licania rigida. aocs.orgpageplace.de It is also plausible that it undergoes further metabolic conversions, such as reduction of the keto group or saturation of the double bonds, leading to a variety of other fatty acid derivatives. These interconversions are part of the broader metabolic grid of oxylipins, which allows for the generation of a diverse array of bioactive molecules from a common set of precursors. researchgate.netgerli.com
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules like alpha-licanic acid. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to its different types of protons. cnjournals.com Protons on the conjugated triene system appear in the downfield region, typically between 5.3 and 6.5 ppm, due to the deshielding effect of the double bonds. The protons on the carbons adjacent to the carbonyl group (α-CH₂) and the carboxylic acid group are also shifted downfield, generally appearing in the 2.0-3.0 ppm range. libretexts.org The terminal methyl group (CH₃) protons resonate at the most upfield position, usually around 0.9 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. cnjournals.com The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. The carboxylic acid carbonyl carbon is also found in the downfield region, typically around 173 ppm. The sp² hybridized carbons of the conjugated double bond system resonate in the 125-135 ppm range. The remaining sp³ hybridized carbons of the aliphatic chain appear at higher field strengths.
A study on the seed oil of Couepia longipendula, which contains a significant amount of this compound (21.8%), presented NMR data for the isolated licanic acid methyl ester.
Interactive Table 1: Representative NMR Data for Fatty Acids with Similar Structural Features
Note: Specific, publicly available, peer-reviewed NMR data for pure this compound is limited. The following table is based on characteristic chemical shifts for similar fatty acid structures to provide an illustrative understanding.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (-COOH) | 10-12 | ~179 |
| Ketone (C=O) | - | >200 |
| Olefinic (-CH=CH-) | 5.3 - 6.5 | 125 - 135 |
| Methylene α to COOH (-CH₂-COOH) | ~2.3 | ~34 |
| Methylene α to C=O (-CH₂-CO-) | ~2.7 | ~42 |
| Methylene α to C=O (-CO-CH₂-) | ~2.5 | ~37 |
| Allylic (-C=C-CH₂-) | ~2.0 | ~25-32 |
| Methylene chain (-CH₂-)n | ~1.3 | ~22-30 |
| Terminal Methyl (-CH₃) | ~0.9 | ~14 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. For this compound, MS analysis confirms its molecular formula, C₁₈H₂₈O₃, which corresponds to an exact mass of approximately 292.2038 g/mol . lipidmaps.org
Upon ionization, typically through methods like electron impact (EI) or electrospray ionization (ESI), the this compound molecule forms a molecular ion ([M]⁺ or [M-H]⁻). This ion and its subsequent fragments are separated based on their mass-to-charge ratio (m/z).
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Ion/Fragment Identity | Fragmentation Pathway |
| 292 | [M]⁺ (Molecular Ion) | Intact molecule |
| 274 | [M-H₂O]⁺ | Loss of water from the carboxylic acid group |
| 247 | [M-COOH]⁺ | Loss of the carboxyl group |
| Various | Acylium ions, hydrocarbon fragments | Cleavage along the aliphatic chain and at the ketone position |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The IR spectrum of this compound exhibits distinct absorption bands that confirm the presence of its key functional groups.
The most prominent features in the IR spectrum are the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations. A sharp, strong peak for the carboxylic acid C=O stretch is typically observed around 1700-1725 cm⁻¹. The ketone C=O stretch appears in a similar region, generally around 1715 cm⁻¹. The broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer.
Furthermore, the C=C stretching vibrations of the conjugated triene system give rise to absorptions in the 1600-1650 cm⁻¹ region. The C-H stretching vibrations of the aliphatic chain are observed just below 3000 cm⁻¹. capes.gov.br
Interactive Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2925 and ~2855 | C-H stretch | Aliphatic CH₂ and CH₃ |
| ~1715 | C=O stretch | Ketone |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600-1650 | C=C stretch | Conjugated Alkene |
Chemical Synthesis and Analog Derivatization
Strategies for Total Synthesis of Alpha-Licanic Acid
The total synthesis of this compound, (9Z,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid, is not extensively documented in scientific literature. This is likely because the compound can be isolated in significant quantities from natural sources, particularly oiticica oil from the plant Licania rigida, where it can constitute up to 78% of the fatty acids. aocs.org
Despite the scarcity of dedicated total synthesis routes, general methodologies for the synthesis of polyunsaturated and keto fatty acids can provide a conceptual framework. A synthesis would need to address two primary challenges: the stereoselective construction of the (9Z,11E,13E)-conjugated triene system and the introduction of the oxo group at the C-4 position.
General approaches to constructing polyenoic fatty acids often involve Wittig-type olefination reactions or cross-coupling reactions (e.g., Suzuki, Sonogashira) to build the carbon skeleton and install the double bonds with specific geometry. The synthesis of keto fatty acids can be accomplished through various methods, including the oxidation of corresponding secondary alcohols or the ozonolysis of an appropriate unsaturated precursor. A general procedure for synthesizing 3-hydroxy polyenoic acids involves the reaction of a polyenoic acid acyl chloride with the sodium enolate of methyl acetoacetate (B1235776) to form a 3-keto ester, which is subsequently reduced. nih.govuni-koeln.de A similar strategy could theoretically be adapted to create the 4-oxo functionality of licanic acid by starting with a different keto-ester or by modifying the chain.
However, without published accounts of a complete total synthesis, these remain hypothetical pathways for this compound. The focus of research has predominantly been on the modification of the naturally occurring acid or its parent oil.
Rational Design and Preparation of Structural Analogs
The rational design of structural analogs of this compound aims to explore the structure-activity relationships of this keto-conjugated fatty acid. By systematically modifying its structure, researchers can investigate the chemical and physical properties conferred by the keto group and the specific configuration of the conjugated double bonds. While specific research on designing this compound analogs is limited, the principles can be inferred from studies on related conjugated fatty acids. nih.gov
Key structural features that can be targeted for modification include:
The Keto Group: The position of the C-4 oxo group can be shifted along the alkyl chain. Analogs could also be prepared where the keto group is reduced to a hydroxyl group, creating a hydroxy-conjugated trienoic acid.
The Conjugated Triene System: The geometry of the double bonds can be altered. This compound is the (9Z,11E,13E) isomer. Analogs could include all-trans isomers (beta-licanic acid) or other geometric configurations. For example, studies on α-eleostearic acid have shown that it can be isomerized to its all-trans isomer (β-eleostearic acid) and other isomers like catalpic acid through methods like photochemical treatment or catalysis with iodine. d-nb.info A similar approach could yield geometric isomers of this compound.
The Acyl Chain: The length of the carbon chain could be shortened or extended to study the effect of lipophilicity.
Derivatization of the Carboxylic Acid: The carboxyl group can be esterified or converted to an amide to create derivatives with different polarities and chemical reactivities. aocs.org
The table below outlines potential structural modifications for the rational design of this compound analogs.
| Structural Feature | Modification Strategy | Potential Analog | Rationale |
| Keto Group | Positional Isomerization | x-Oxo-(9,11,13)-octadecatrienoic acid | Investigate the influence of keto group position on chemical reactivity and properties. |
| Reduction | 4-Hydroxy-(9,11,13)-octadecatrienoic acid | Study the effect of replacing the keto function with a hydroxyl group. | |
| Conjugated Triene | Geometric Isomerization | beta-Licanic acid (all-trans) | Examine the impact of double bond geometry on molecular shape and packing. d-nb.info |
| Acyl Chain | Chain Length Variation | Shorter or longer chain homologs | Modulate lipophilicity and physical properties. |
| Carboxyl Group | Esterification / Amidation | Methyl licanate / Licanamide | Alter polarity and create prodrugs or functional materials. aocs.org |
Enzymatic and Chemo-Enzymatic Approaches in Synthesis
Enzymatic and chemo-enzymatic methods offer highly specific and environmentally benign alternatives to purely chemical synthesis for modifying fatty acids and lipids. researchgate.net These approaches are particularly prominent in the production of "structured lipids," which are triacylglycerols (TAGs) that have been modified to contain specific fatty acids at particular positions on the glycerol (B35011) backbone. acs.orgmdpi.com
Enzymatic Synthesis of Structured Lipids:
Lipases are the most commonly used enzymes for these transformations due to their ability to catalyze esterification, interesterification (acidolysis, alcoholysis), and transesterification reactions under mild conditions. acs.org While studies focusing specifically on this compound are not abundant, the methodologies developed for other valuable fatty acids, such as conjugated linoleic acid (CLA) and omega-3 fatty acids, are directly applicable. acs.orgresearchgate.net
The primary enzymatic strategies include:
Acidolysis: This involves the incubation of a TAG-containing oil (like oiticica oil) with a free fatty acid of choice in the presence of a lipase (B570770). The lipase, often a 1,3-specific enzyme like those from Rhizomucor miehei or Aspergillus niger, catalyzes the replacement of the fatty acids at the sn-1 and sn-3 positions of the glycerol backbone with the new fatty acid. acs.orgacs.org This would allow for the incorporation of other fatty acids (e.g., medium-chain fatty acids) into a licanic acid-rich oil.
Interesterification: In this process, two different oils or an oil and a fatty acid ester are reacted together. The lipase shuffles the fatty acids between the different TAG molecules, creating a new distribution of fatty acids and novel TAG species. nih.gov
The table below summarizes typical conditions for lipase-catalyzed synthesis of structured lipids, which could be adapted for use with this compound-containing substrates.
| Lipase Source | Reaction Type | Substrates | Key Parameters | Reference |
| Mucor miehei (Lipozyme IM) | Acidolysis | Coconut Oil & CLA | Solvent-free, 65°C, 48 h | researchgate.net |
| Pseudomonas sp. (PS-30) | Acidolysis | High-laurate canola oil & Omega-3 Fatty Acids | 2-6% enzyme, 35-55°C, 12-36 h | acs.org |
| Rhizomucor miehei (Lipozyme RM IM) | Acidolysis | Roasted Sesame Oil & Caprylic Acid | Continuous packed bed reactor, 45°C | acs.org |
| Candida antarctica (Novozyme 435) | Interesterification | Triacetin & Camellia Oil Methyl Esters | 3:1 molar ratio, 50°C, 4% lipase | nih.gov |
Chemo-Enzymatic Synthesis:
Chemo-enzymatic synthesis combines the selectivity of enzymes with the broad reaction scope of chemical methods. This approach can be used to create more complex derivatives. For instance, a fatty acid like this compound could first be enzymatically incorporated into a glycerol backbone, and then other hydroxyl groups on the glycerol could be chemically modified. Alternatively, chemical steps could be used to create a precursor that is then subjected to enzymatic transformation. This strategy has been successfully used to synthesize novel structured phenolic lipids by combining enzymatic acylation with chemical synthesis steps.
Biological Activities and Molecular Mechanisms
Investigation of Antioxidant Properties
The potential antioxidant activity of alpha-Licanic acid has been inferred primarily from studies on crude plant and lichen extracts in which it is a known component.
This compound has been identified as a constituent in the ethanolic extracts of the Antarctic lichen Gondwania regalis and the fruit extract of Aegle marmelos. researchgate.netdokumen.pubmdpi.comologyjournals.com These extracts have demonstrated antioxidant potential in various in vitro assays. For instance, the Aegle marmelos fruit extract showed concentration-dependent activity in both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. researchgate.netologyjournals.com Similarly, extracts from Licania tomentosa (Oiti) fruits, which belong to the same family as plants that produce licanic acid, have displayed antioxidant properties. nih.gov
There is a notable lack of research investigating the direct effects of this compound on the body's own antioxidant defense mechanisms. Scientific studies detailing the compound's ability to modulate endogenous antioxidant systems, such as the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway or its influence on the levels and activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GSH-Px), could not be identified in the available literature. A metabolomics study noted a decrease in this compound levels in a rat model of myocardial infarction, a condition associated with oxidative stress, but did not investigate a causative or modulatory role for the fatty acid on antioxidant enzyme systems. hinkhoj.com
Direct Radical Scavenging Capabilities
Cellular Antiproliferative and Apoptosis-Inducing Effects (in vitro models)
The examination of this compound as a potential antiproliferative or pro-apoptotic agent is still in a nascent stage, with most indications arising from studies of complex extracts.
Direct evidence detailing the specific effects of isolated this compound on cancer cell growth and viability is limited. The compound has been identified in extracts that exhibit effects on cell viability, although not always in an antiproliferative context. For example, an extract of Aegle marmelos fruit containing this compound was found to improve the viability of human neuroblastoma SH-SY5Y cells that were subjected to amyloid-β-induced toxicity, suggesting a neuroprotective rather than a cytotoxic effect in that model. researchgate.netmdpi.com
Some studies on plants from the Chrysobalanaceae family, to which Licania species belong, have shown cytotoxic activity. Extracts from Parinari capensis demonstrated moderate cytotoxicity against lung cancer, renal cancer, and melanoma cell lines, while extracts from Licania tomentosa showed in vitro activity against multidrug-resistant erythroleukemia. cannalib.eu However, these studies did not confirm that this compound was the active component responsible for the observed cytotoxicity. Research specifically evaluating the antiproliferative IC50 of pure this compound across different cancer cell lines is not available in the searched literature.
Scientific investigation into the ability of this compound to induce apoptosis is currently lacking. While apoptosis is a mechanism of interest for many natural compounds, no studies were found that directly link this compound to the activation of key apoptotic pathways. dokumen.pub Research on its potential to activate caspases, modulate the expression of Bcl-2 family proteins, or influence other markers of programmed cell death has not been reported. A metabolomics study noted changes in this compound levels in rats with myocardial infarction where apoptosis occurs, but did not establish a direct functional role for the compound in the apoptotic process. hinkhoj.com
Effects on Cellular Growth and Viability
Anti-inflammatory Response Modulation (cellular models)
While some general and folk medicine sources suggest that plants containing licanic acid are used for inflammatory conditions, rigorous scientific validation in cellular models is scarce. researchgate.net One study on the deciduous mistletoe Loranthus europaeus identified this compound in its twigs and noted that such unsaturated fatty acids can enhance antioxidant properties, but did not test for anti-inflammatory action. researchgate.net Another study using a metabolomics approach found that plasma levels of this compound were decreased in a rat model of myocardial infarction, a condition with a significant inflammatory component, but this correlational finding does not explain the compound's direct effect on inflammatory pathways. hinkhoj.com
There is a lack of published studies investigating the molecular mechanisms behind any potential anti-inflammatory effects of pure this compound. Research examining its influence on the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-6, IL-1β), or its effect on the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) in cellular models, is not available in the reviewed literature.
Impact on Inflammatory Mediator Production
Direct studies detailing the specific impact of isolated this compound on the production of inflammatory mediators are limited in the currently available scientific literature. However, the traditional use of plants from the Chrysobalanaceae family, to which Licania rigida belongs, for treating inflammatory conditions suggests a potential role for its constituent compounds in modulating inflammatory responses. researchgate.net For instance, aqueous extracts of Chrysobalanus icaco, a related plant, have demonstrated anti-inflammatory activity in animal models by reducing paw edema and vascular permeability. researchgate.net While these effects are attributed to the whole extract, the presence of various fatty acids, including compounds structurally related to this compound, may contribute to this activity.
In contrast, extensive research exists on other fatty acids, such as alpha-linolenic acid (ALA), which is known to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). mdpi.comarvojournals.orgnih.gov These studies on ALA provide a framework for how fatty acids can influence inflammation, though it is crucial to note that the structural differences between ALA and this compound, particularly the presence of a keto group, would likely lead to distinct biological activities.
Influence on Key Signaling Pathways
There is a notable scarcity of research specifically investigating the influence of this compound on key signaling pathways. Understanding how this compound interacts with cellular signaling cascades, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory process, remains an area for future investigation.
For context, other lipids have been shown to modulate these pathways. For example, acylcarnitines can activate proinflammatory signaling pathways, leading to the phosphorylation of JNK and ERK. nih.gov Furthermore, alpha-linolenic acid has been observed to inhibit the NF-κB pathway, a key regulator of inflammation. mdpi.com These examples highlight potential avenues for research into the molecular targets of this compound.
Metabolic Regulation and Enzyme Inhibition (in vitro models)
Effects on Lipid Homeostasis
Inhibition of Specific Enzymes (e.g., α-glucosidase, α-amylase, pancreatic lipase)
Currently, there is a lack of published research specifically examining the inhibitory effects of this compound on digestive enzymes such as α-glucosidase, α-amylase, and pancreatic lipase (B570770). Investigating these potential interactions could reveal mechanisms by which this compound might influence nutrient absorption and metabolism.
Structure-Activity Relationship (SAR) Studies
Dedicated structure-activity relationship (SAR) studies for this compound are not extensively documented. Such studies are crucial for understanding how its distinct chemical features—the 4-oxo group and the conjugated double bond system—contribute to its biological activities. The presence of the ketone group on the fatty acid chain is a key structural feature that differentiates it from many other common fatty acids and likely plays a significant role in its molecular interactions. semmelweis.huebi.ac.uk Future SAR studies would be instrumental in identifying the specific moieties responsible for any observed biological effects and could guide the synthesis of novel analogs with enhanced or modified activities.
Analytical Quantification and Detection in Biological Research Systems
Development of High-Sensitivity Chromatographic-Mass Spectrometric Methods (HPLC-MS/MS, UHPLC/MS)
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the primary methods for the sensitive and selective quantification of fatty acids, including alpha-Licanic acid, without the need for derivatization. nih.govshimadzu.com These methods offer significant advantages over older techniques like gas chromatography (GC), which often require derivatization (e.g., methyl esterification) and can be unsuitable for thermally unstable compounds. shimadzu.comresearchgate.net
Methodologies are typically based on reversed-phase chromatography, which separates lipids based on their hydrophobicity. lcms.cz A C18 column is commonly employed for the separation of fatty acids. nih.govmetabolomexchange.orgnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (typically acetonitrile). nih.govnih.govmdpi.com For instance, one UHPLC-MS/MS method for analyzing various new psychoactive substances utilized a gradient of water and acetonitrile (B52724)/water (95:5), both containing 0.1% formic acid. nih.gov
Detection by mass spectrometry, frequently using an electrospray ionization (ESI) source in negative ion mode, provides high sensitivity and specificity. nih.govmdpi.com The negative ion mode is particularly effective for acidic molecules like fatty acids. In tandem MS (MS/MS), specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), which allows for highly selective quantification even in complex biological samples like plasma or tissue extracts. shimadzu.commdpi.com The development of UHPLC systems allows for rapid analysis, with separation times often under 10 minutes. nih.gov
| Technique | Chromatography Column | Mobile Phase Example | Ionization Mode | Key Advantages |
|---|---|---|---|---|
| UHPLC-MS/MS | Reversed-phase C18 (e.g., Poroshell 120 EC-C18) nih.gov | Gradient of water and acetonitrile, often with 0.1% formic acid nih.govmdpi.com | Negative Electrospray Ionization (ESI) nih.govmdpi.com | High sensitivity, high selectivity (MRM), rapid analysis, no derivatization required shimadzu.comnih.gov |
| HPLC-MS/MS | Reversed-phase C18 nih.gov | Isocratic flow with ammonium acetate for improved ESI response nih.gov | Negative Electrospray Ionization (ESI) nih.gov | Accurate and sensitive quantification of free and total fatty acids nih.gov |
Metabolomic Profiling for Comprehensive Detection
Metabolomic profiling is a powerful approach for the comprehensive and integrative analysis of a wide range of small molecules, including this compound, within a biological system. indexcopernicus.com This technique aims to capture a snapshot of the metabolome, providing insights into physiological or pathological states. This compound has been identified in various metabolomic studies using high-resolution mass spectrometry platforms like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry). metabolomexchange.orgnih.govnih.gov
In a typical metabolomics workflow, metabolites are extracted from a biological sample (e.g., plasma, tissue, or cellular extracts) and analyzed by UPLC-QTOF-MS. metabolomexchange.orgnih.gov The high-resolution mass spectrometer provides accurate mass measurements, which are crucial for the tentative identification of compounds by comparing the experimental mass-to-charge ratio (m/z) with entries in metabolomics databases such as LIPID MAPS and KEGG. nih.govlipidmaps.org this compound is listed in these databases, facilitating its identification. indexcopernicus.comnih.govlipidmaps.org
For example, a metabolomic study of the Antarctic lichen Gondwania regalis used a UHPLC-ESI-QToF-MS system to identify its chemical constituents from an ethanolic extract, successfully identifying this compound among other fatty acids and organic compounds. nih.gov Similarly, it was detected during the metabolic profiling of biospecimens from COVID-19 patients. metabolomexchange.org The identification is often confirmed through the analysis of fragmentation patterns (MS/MS spectra), which provide a structural fingerprint of the molecule. cjnmcpu.com
Potential as a Biochemical Marker in Preclinical Models
The ability to accurately detect and quantify this compound through metabolomics has led to its investigation as a potential biochemical marker in preclinical disease models. A biomarker is a measurable indicator of a biological state or condition. Changes in the levels of specific metabolites can reflect underlying pathological processes, such as those involved in cardiovascular disease.
In a preclinical study using a rat model of myocardial infarction (MI), a comprehensive metabolomics strategy was employed to identify potential biomarkers associated with the condition. nih.gov The study used UPLC-QTOF/MS to analyze plasma samples from different experimental groups. The results revealed a significant decrease in the level of this compound in the MI model group compared to the control (sham-operated) group. nih.gov This downregulation suggests an alteration in fatty acid metabolism associated with myocardial injury. The study identified this compound as one of several potential biomarkers for MI, highlighting its possible role in the pathophysiology of the disease or as an indicator of its presence. nih.gov
| Preclinical Model | Biological Sample | Analytical Technique | Key Finding for this compound | Reference |
|---|---|---|---|---|
| Rat Model of Myocardial Infarction | Plasma | UPLC-QTOF/MS | Significantly downregulated in the model group compared to the sham group. nih.gov | nih.gov |
Advanced Research Perspectives and Future Directions
In-depth Elucidation of Signaling Cascades and Molecular Targets
The precise signaling cascades and molecular targets of alpha-licanic acid are not yet fully elucidated, presenting a significant area for future research. However, based on the activities of structurally related conjugated fatty acids, particularly other conjugated linolenic acids (CLnAs), several potential pathways warrant investigation. For instance, alpha-linolenic acid (ALA), a related n-3 polyunsaturated fatty acid, is known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov It is plausible that this compound, with its conjugated triene system and keto group, could also modulate this critical inflammatory pathway. Further research could explore its ability to prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits.
Another promising avenue of investigation is the interaction of this compound with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation. reactome.org Various fatty acids are known to be ligands for PPARs, and the activation of PPAR-γ by ALA has been linked to the inhibition of cancer cell proliferation. nih.gov Given its structure as a keto-fatty acid, this compound may act as a specific ligand for one or more PPAR isoforms, thereby influencing gene expression related to lipid homeostasis and inflammatory responses. gerli.com
Furthermore, the potential for this compound to serve as a precursor for the synthesis of novel bioactive lipid mediators should be explored. researchgate.net Polyunsaturated fatty acids are metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a diverse array of signaling molecules, including prostaglandins, leukotrienes, and resolvins. nih.gov The unique 4-oxo group and conjugated double bond system of this compound could lead to the formation of novel oxylipins with distinct biological activities, potentially involved in the resolution of inflammation or other cellular processes. nih.gov
The direct interaction of this compound with cellular proteins is another area ripe for discovery. While some fatty acids exert their effects through receptor-mediated signaling, others can directly bind to and modulate the function of intracellular proteins. gerli.com The development of chemical probes based on the this compound structure could be a valuable tool for identifying its direct molecular targets through techniques like photoaffinity labeling. thermofisher.krmdpi.com Such studies could uncover novel protein-lipid interactions and reveal previously unknown regulatory mechanisms.
Biotechnological Production and Genetic Engineering in Source Organisms
The primary natural source of this compound is the oil from the seeds of Licania rigida, a tree native to Brazil. gerli.com However, reliance on this single plant source presents challenges for large-scale, sustainable production. Therefore, biotechnological approaches offer a promising alternative for the consistent and controlled synthesis of this unusual fatty acid.
Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, has emerged as a powerful platform for the production of various fatty acids. frontiersin.orgresearchgate.netmdpi.com These yeasts are capable of accumulating high levels of lipids and can be genetically modified to produce specific fatty acid profiles. nih.gov The heterologous expression of genes from Licania rigida involved in the biosynthesis of this compound in Y. lipolytica could enable its production in a fermentative process. researchgate.netmdpi.complos.orgnih.gov Key enzymes that would need to be identified and transferred include the specific desaturases and the enzyme responsible for the introduction of the 4-oxo group.
Genetic engineering of the source organism, Licania rigida, also holds potential for enhancing the yield and quality of this compound. researchgate.net By overexpressing key genes in the fatty acid biosynthetic pathway or down-regulating competing pathways, it may be possible to increase the accumulation of this compound in the seed oil. Furthermore, understanding the transcriptional regulation of lipid synthesis in Licania rigida could lead to strategies for manipulating these pathways to boost production.
The production of other unusual fatty acids in transgenic plants provides a roadmap for the potential production of this compound in established oilseed crops like soybean or canola. frontiersin.org This would involve the identification and transfer of the complete biosynthetic pathway for this compound into a high-yielding crop. While challenging, the successful engineering of plants to produce other complex fatty acids demonstrates the feasibility of this approach.
| Organism | Engineering Strategy | Potential Outcome |
| Yarrowia lipolytica | Heterologous expression of Licania rigida biosynthetic genes | Scalable and controlled fermentative production of this compound. |
| Licania rigida | Overexpression of key biosynthetic genes; Down-regulation of competing pathways | Increased yield and purity of this compound in seed oil. |
| Oilseed Crops (e.g., Soybean, Canola) | Heterologous expression of the complete this compound biosynthetic pathway | Large-scale agricultural production of this compound. |
Interdisciplinary Approaches in Chemical Biology and Lipidomics
The study of this compound can be significantly advanced through the integration of chemical biology and lipidomics. Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for identifying and quantifying this compound and its metabolites in various biological contexts. ulisboa.ptnih.gov High-resolution mass spectrometry-based lipidomics can be used to profile the lipid composition of Licania rigida oil and to track the metabolic fate of this compound in cellular and animal models. uco.es
Chemical biology offers a suite of tools to probe the function of this compound. The synthesis of chemical probes, such as those incorporating photoaffinity labels or click chemistry handles, would enable the identification of its binding partners and molecular targets. thermofisher.krmdpi.comchemicalprobes.org These probes could be used in pull-down assays coupled with mass spectrometry to isolate and identify proteins that directly interact with this compound.
The development of specific antibodies against this compound would also be a valuable resource for its detection and localization within cells and tissues. These antibodies could be used in techniques such as immunofluorescence and immunohistochemistry to visualize its distribution and co-localization with other cellular components.
Furthermore, computational modeling and molecular docking studies can provide insights into the potential interactions of this compound with target proteins, such as nuclear receptors and enzymes. gerli.com These in silico approaches can help to prioritize experimental validation and guide the design of functional studies.
| Approach | Application to this compound Research |
| Lipidomics | Profiling in source organisms; Metabolite tracking in biological systems. |
| Chemical Probes | Identification of direct molecular targets and binding partners. |
| Specific Antibodies | Detection and cellular localization studies. |
| Computational Modeling | Prediction of interactions with protein targets. |
Exploration of Novel Biological Activities and Therapeutic Potential (excluding clinical trials)
While clinical data is absent, preclinical research suggests several promising avenues for the therapeutic potential of this compound. Its structural similarity to other conjugated linolenic acids with known anti-inflammatory and anticancer properties provides a strong rationale for investigating these activities. nih.govmdpi.commdpi.comnih.gov
The anti-inflammatory potential of this compound could be explored in various models of inflammation. For instance, its ability to modulate the production of inflammatory mediators such as nitric oxide and cytokines in immune cells like macrophages could be investigated. gerli.comlipidmaps.org Furthermore, its effects on inflammatory signaling pathways, including the NF-κB and MAPK pathways, warrant detailed examination. nih.govnih.gov
In the context of cancer, this compound could be screened for its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. gerli.commdpi.com Mechanistic studies could then focus on its ability to induce apoptosis, inhibit cell cycle progression, and suppress tumor cell migration and invasion. mdpi.com The potential for this compound to sensitize cancer cells to existing chemotherapeutic agents is another area of interest. gerli.com
Given that some fatty acids exhibit antimicrobial and antiparasitic properties, the activity of this compound against various pathogens could also be explored. The presence of the keto group and conjugated double bond system may confer unique antimicrobial activities.
Finally, the role of this compound in modulating cellular metabolism is an emerging area of research. Its potential to interact with metabolic regulators like PPARs suggests that it could influence lipid and glucose homeostasis, which may have implications for metabolic diseases. nih.govreactome.org
Q & A
Q. What statistical frameworks address conflicting cytotoxicity data for this compound?
- Methodological Answer : Apply mixed-effects models to account for inter-lab variability (e.g., equipment calibration, cell passage number). Use Bayesian meta-analysis to quantify uncertainty and identify subgroups (e.g., cancer vs. normal cells) with divergent responses. Publish raw datasets in supplementary materials for independent verification .
Q. How do researchers design multi-omics studies to resolve this compound’s pleiotropic effects?
- Methodological Answer : Integrate transcriptomic (RNA-seq), proteomic (TMT labeling), and metabolomic (LC-MS) data using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins. Triangulate findings with CRISPR-Cas9 knockout models to confirm causality .
Methodological Best Practices
Q. What quality controls ensure reproducibility in this compound bioactivity assays?
- Methodological Answer : Implement SOPs for cell culture (e.g., mycoplasma testing, passage limits), compound storage (-80°C in amber vials), and plate normalization (e.g., Z’-factor >0.5). Use robotic liquid handlers to minimize pipetting errors. Share protocols via platforms like Protocols.io .
Q. How should researchers structure interdisciplinary collaborations for this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
